molecular formula C11H13NO4 B2663035 2-Methyl-4-(4-nitrophenyl)butanoic acid CAS No. 855620-47-2

2-Methyl-4-(4-nitrophenyl)butanoic acid

Cat. No.: B2663035
CAS No.: 855620-47-2
M. Wt: 223.228
InChI Key: DWOLSYAGYMVTEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(4-nitrophenyl)butanoic acid is an organic compound with the molecular formula C11H13NO4. It is characterized by a butanoic acid backbone with a methyl group at the second position and a nitrophenyl group at the fourth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-nitrophenyl)butanoic acid typically involves the reaction of benzyl cyanide with ethyl bromide under basic conditions to form 2-phenylbutyronitrile. This intermediate is then nitrated to produce 2-(4-nitrophenyl)butyronitrile, which is subsequently hydrolyzed to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized conditions to ensure high yield and purity. The nitration and hydrolysis steps are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-nitrophenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing the carboxylic acid group.

    Substitution: Various nucleophiles can be used to substitute the nitro group.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields 2-Methyl-4-(4-aminophenyl)butanoic acid.

    Alcohol Derivatives: Reduction of the carboxylic acid group yields 2-Methyl-4-(4-nitrophenyl)butanol.

Scientific Research Applications

2-Methyl-4-(4-nitrophenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-nitrophenyl)butanoic acid involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)butanoic acid: Similar structure but lacks the methyl group at the second position.

    4-(4-Nitrophenyl)butanoic acid: Similar structure but lacks the methyl group at the second position and has a different substitution pattern.

Uniqueness

2-Methyl-4-(4-nitrophenyl)butanoic acid is unique due to the presence of both a methyl group and a nitrophenyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-methyl-4-(4-nitrophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-8(11(13)14)2-3-9-4-6-10(7-5-9)12(15)16/h4-8H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOLSYAGYMVTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.